molecular formula C21H19N3O2 B2752655 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide CAS No. 862813-52-3

2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide

Cat. No.: B2752655
CAS No.: 862813-52-3
M. Wt: 345.402
InChI Key: CZDWOPFNSMSHBZ-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide typically involves the condensation of 2-methyl-1H-indole-3-carboxaldehyde with 2-methyl-1H-indole-5-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-indole-3-carboxaldehyde
  • 2-methyl-1H-indole-5-carboxaldehyde
  • Indole-3-acetic acid

Uniqueness

2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual indole moieties and the presence of an oxoacetamide group make it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-12-9-15-10-14(7-8-17(15)23-12)11-22-21(26)20(25)19-13(2)24-18-6-4-3-5-16(18)19/h3-10,23-24H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDWOPFNSMSHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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